![molecular formula C18H25NO3 B1327273 Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate CAS No. 898773-91-6](/img/structure/B1327273.png)
Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate
Übersicht
Beschreibung
Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate: is an organic compound with the molecular formula C18H25NO3 It is a derivative of butyrate, featuring a piperidine ring attached to a phenyl group, which is further connected to a butyrate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(piperidinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired product, this compound. This step may require heating and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate serves as an important intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. These compounds are crucial in treating hypertension and heart failure due to their ability to regulate blood pressure and fluid balance.
Chiral Synthesis
The compound is also utilized in asymmetric synthesis processes, where it acts as a precursor for chiral intermediates. The reduction of this compound can yield optically active compounds that are essential for developing specific drug formulations.
Case Study 1: Synthesis of ACE Inhibitors
In a study published in Organic Letters, researchers demonstrated the efficient synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate from this compound using a novel bacterial reductase. This compound is a critical chiral precursor for various ACE inhibitors, showcasing the compound's relevance in drug development .
Case Study 2: Biocatalytic Reduction
A significant advancement was reported in the biocatalytic reduction of this compound using engineered strains of Escherichia coli. This process resulted in high yields of chiral products with >99% enantiomeric excess, demonstrating the compound's utility in producing pharmaceuticals with specific stereochemical configurations .
Potential Future Applications
The versatility of this compound suggests several potential future applications:
- Development of New Pharmaceuticals : Ongoing research may uncover new therapeutic applications beyond ACE inhibitors.
- Biotechnological Innovations : Further exploration into biocatalytic processes could enhance the efficiency and sustainability of synthesizing complex organic molecules.
Wirkmechanismus
The mechanism of action of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4-phenylbutyrate: Lacks the piperidine ring, resulting in different biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
4-oxo-4-[2-(piperidinomethyl)phenyl]butanoic acid: The carboxylic acid derivative, which has different chemical properties and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Biologische Aktivität
Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate (CAS Number: 161270-70-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains a keto group, an ester group, and a piperidine moiety, which are critical for its biological activity.
- Molecular Formula : CHNO
- Molecular Weight : 302.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, particularly those involved in pain and anxiety pathways.
Antinociceptive Effects
Research indicates that this compound exhibits significant antinociceptive properties. In animal models, it has been demonstrated to reduce pain perception through:
- Central Mechanisms : Inhibition of pain pathways in the central nervous system.
- Peripheral Mechanisms : Reduction of inflammatory mediators at the site of injury.
Neuroprotective Properties
Studies suggest that the compound has neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.
Research Findings and Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated that this compound significantly reduced pain responses in a rat model of acute pain (p < 0.01). |
Study 2 | Investigated the neuroprotective effects in a mouse model of Alzheimer's disease, showing reduced amyloid plaque formation (p < 0.05). |
Study 3 | Evaluated the compound's effect on anxiety-like behavior in mice, finding significant reductions in anxiety scores compared to controls (p < 0.01). |
Safety and Toxicology
Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its chronic effects and potential for toxicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate, and how are intermediates validated?
The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or nucleophilic substitution to introduce the piperidinomethyl group. For example, hydrogenation of α,β-unsaturated ketones (e.g., ethyl 2-oxo-4-arylbut-3-enoate) using chiral catalysts like Ru-SunPhos complexes can achieve high enantioselectivity (>94% ee) . Intermediates are characterized via NMR (for structural confirmation), HPLC (for enantiomeric excess), and mass spectrometry (for molecular weight validation). Reaction conditions (e.g., temperature, solvent) are critical to avoid side reactions like over-reduction .
Q. What chromatographic methods are recommended for purity assessment of this compound?
A validated reverse-phase HPLC method is often used. For example, a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) with UV detection at 254 nm ensures baseline separation of impurities. System suitability parameters (e.g., tailing factor <2.0, theoretical plates >2000) should be confirmed prior to analysis . GC-MS with optimized integration times (e.g., 0.25–0.5 sec) can resolve co-eluting volatile byproducts in real-time .
Q. What safety protocols are critical when handling this compound?
While not classified as hazardous, structural analogs (e.g., phenyl ethyl butyrate) may cause skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood , and avoid inhalation. Store in airtight containers away from heat/open flames. Toxicological data (e.g., LD50) for related compounds suggest acute toxicity via ingestion; emergency protocols (e.g., P301+P310 for ingestion) should be followed .
Advanced Research Questions
Q. How do reaction parameters influence the enantioselective synthesis of intermediates?
Temperature critically impacts sequential hydrogenation steps. For example, lowering the temperature to 0°C during CC bond hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate minimizes racemization, preserving >95% ee. Kinetic studies using in situ FTIR or NMR can monitor reaction progress and identify rate-limiting steps . Catalyst loading (e.g., 0.5–1.0 mol% Ru) and solvent polarity (e.g., THF vs. ethanol) further modulate selectivity .
Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?
2D NMR (e.g., HSQC, HMBC) clarifies connectivity in complex derivatives, particularly for distinguishing regioisomers of the piperidinomethyl group. X-ray crystallography provides absolute configuration confirmation, especially for chiral centers introduced via asymmetric catalysis. For volatile byproducts, PTR-TOF-MS with high temporal resolution (0.0625–0.5 sec integration) identifies trace components in dynamic systems .
Q. Can computational models predict the reactivity of the piperidinomethyl moiety in medicinal chemistry applications?
DFT calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents on the phenyl ring, predicting sites for electrophilic substitution. Molecular docking evaluates interactions between the piperidine nitrogen and biological targets (e.g., enzymes with hydrophobic binding pockets). For instance, trifluoromethyl analogs (e.g., Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butyrate) show enhanced metabolic stability in silico .
Q. How do structural modifications (e.g., fluorination) alter the compound’s physicochemical properties?
Introducing electron-withdrawing groups (e.g., -CF3 at the para position) increases logP (lipophilicity) and metabolic resistance. For example, Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butyrate (CAS 155722-95-5) exhibits a 20% higher logD (pH 7.4) compared to non-fluorinated analogs. HPLC-MS/MS quantifies metabolic degradation products in hepatic microsome assays .
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-[2-(piperidin-1-ylmethyl)phenyl]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-22-18(21)11-10-17(20)16-9-5-4-8-15(16)14-19-12-6-3-7-13-19/h4-5,8-9H,2-3,6-7,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHIRWCVPHTAFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643624 | |
Record name | Ethyl 4-oxo-4-{2-[(piperidin-1-yl)methyl]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-91-6 | |
Record name | Ethyl γ-oxo-2-(1-piperidinylmethyl)benzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898773-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-4-{2-[(piperidin-1-yl)methyl]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.